molecular formula C13H14N2O2 B2654503 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone CAS No. 241127-10-6

1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone

カタログ番号: B2654503
CAS番号: 241127-10-6
分子量: 230.267
InChIキー: WYZYDJRUMCONEN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.267. The purity is usually 95%.
BenchChem offers high-quality 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-[5-(1-phenoxyethyl)pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-10(17-12-6-4-3-5-7-12)13-8-9-14-15(13)11(2)16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZYDJRUMCONEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1C(=O)C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Methodological & Application

Application Note & Protocols: Strategic Derivatization of 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole scaffolds are fundamental building blocks in medicinal chemistry and drug development, featuring prominently in a wide array of therapeutic agents.[1][2] The title compound, 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone, serves as a stable and synthetically accessible intermediate. The N-acetyl group, while useful for directing synthesis or modulating properties, primarily acts as a protecting group at the N1 position of the pyrazole ring. Its strategic removal is the critical first step in unlocking the potential of the scaffold for further functionalization. This guide provides detailed, validated protocols for the N-deacetylation of this starting material to yield the versatile 5-(1-phenoxyethyl)-1H-pyrazole intermediate, followed by a general method for its subsequent N-alkylation. The rationale behind key experimental choices is discussed to empower researchers in adapting these methods for the synthesis of diverse pyrazole derivative libraries.

Introduction: The Strategic Role of N-Deacetylation

The N1 position of the pyrazole ring is the most common site for substitution to modulate the pharmacological and pharmacokinetic properties of pyrazole-based compounds. In the starting material, 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone, this position is occupied by an acetyl group. This group is an electron-withdrawing substituent that also sterically hinders the N1 nitrogen. Consequently, its removal via deprotection is the gateway to creating novel derivatives.

The most direct and high-yielding method for cleaving the N-acetyl amide bond in this context is through base-catalyzed hydrolysis. This approach is generally preferred over acidic conditions, which can sometimes lead to undesired side reactions or degradation of acid-labile functional groups, although acidic hydrolysis remains a viable alternative.[3][4] Following successful deacetylation, the resulting 5-(1-phenoxyethyl)-1H-pyrazole, which possesses a free N-H group, becomes a potent nucleophile for a variety of subsequent reactions, including N-alkylation, N-arylation, N-acylation, and Michael additions. This two-step sequence is a robust strategy for library development.

Overall Synthetic Workflow

The derivatization strategy follows a logical two-step pathway: deprotection followed by functionalization. This ensures a clean conversion and allows for the isolation and characterization of the key intermediate before proceeding to the final diversification step.

G Start Starting Material 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone Intermediate Key Intermediate 5-(1-phenoxyethyl)-1H-pyrazole Start->Intermediate Part 1: N-Deacetylation (Base-Catalyzed Hydrolysis) Product Diverse Derivatives e.g., 1-Alkyl-5-(1-phenoxyethyl)-1H-pyrazoles Intermediate->Product Part 2: N-Alkylation (SN2 Reaction)

Caption: High-level workflow for the synthesis of pyrazole derivatives.

PART 1: Protocol for N-Deacetylation via Base-Catalyzed Hydrolysis

This protocol details the removal of the N-acetyl group to generate the core 5-(1-phenoxyethyl)-1H-pyrazole intermediate.

A. Principle and Rationale

The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the N-acetyl group. This forms a tetrahedral intermediate which subsequently collapses, cleaving the amide bond to release the deprotected pyrazole anion and acetic acid. The pyrazole anion is then protonated during aqueous workup to yield the final neutral product. The use of a mixed solvent system like methanol/water is crucial; methanol helps to solubilize the organic starting material, while water is the solvent for the inorganic base (e.g., NaOH) and participates in the hydrolysis.

Caption: Simplified mechanism of base-catalyzed N-deacetylation.

B. Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (Example Scale)Molar Equivalents
1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone244.272.44 g1.0
Sodium Hydroxide (NaOH)40.000.80 g2.0
Methanol (MeOH)32.0450 mL-
Deionized Water18.0225 mL-
Ethyl Acetate (EtOAc)88.11~100 mL-
Brine (Saturated NaCl solution)-~30 mL-
Hydrochloric Acid (1M HCl)36.46As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~5 g-
C. Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone (2.44 g, 10 mmol).

  • Dissolution: Add methanol (50 mL) and stir until the starting material is fully dissolved.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (0.80 g, 20 mmol) in deionized water (25 mL). Carefully add this aqueous solution to the flask.

    • Scientist's Note: Using a moderate excess of base (2-3 equivalents) ensures the reaction goes to completion in a reasonable timeframe.

  • Heating: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be more polar (lower Rf) than the starting material. The disappearance of the starting material spot indicates completion.

  • Cooling and Solvent Removal: Once complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: To the remaining aqueous residue, slowly add 1M HCl with stirring until the pH is neutral (~7). A precipitate may form. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Scientist's Note: Neutralization is critical. An overly acidic or basic workup can complicate the extraction and isolation of the desired product.

  • Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, 5-(1-phenoxyethyl)-1H-pyrazole, can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

D. Expected Results and Characterization
  • Yield: 80-95%

  • Appearance: White to off-white solid.

  • ¹H NMR: Expect the disappearance of the sharp singlet corresponding to the acetyl protons (CH₃) around δ 2.5-2.7 ppm. A new, broad singlet for the N-H proton will appear in the downfield region (typically δ 10-13 ppm), which is D₂O exchangeable.

  • Mass Spec (ESI+): Calculated for C₁₁H₁₂N₂O [M+H]⁺: 201.10. Found: 201.1.

PART 2: General Protocol for N-Alkylation of 5-(1-phenoxyethyl)-1H-pyrazole

This protocol demonstrates the utility of the deprotected intermediate by providing a general method for introducing an alkyl substituent at the N1 position.

A. Principle and Rationale

This reaction is a classic Williamson ether synthesis analogue, proceeding via an Sₙ2 mechanism. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is used to deprotonate the pyrazole N-H, forming the pyrazolate anion. This potent nucleophile then attacks the electrophilic carbon of an alkyl halide (e.g., benzyl bromide, ethyl iodide), displacing the halide and forming the new N-C bond. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are ideal as they effectively solvate the cation of the base without interfering with the nucleophile, thereby accelerating the Sₙ2 reaction.

B. Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (Example Scale)Molar Equivalents
5-(1-phenoxyethyl)-1H-pyrazole200.241.00 g1.0
Potassium Carbonate (K₂CO₃), anhydrous138.211.04 g1.5
Alkyl Halide (e.g., Benzyl Bromide)171.040.64 mL (0.94 g)1.1
N,N-Dimethylformamide (DMF), anhydrous73.0920 mL-
Deionized Water18.02~100 mL-
Ethyl Acetate (EtOAc)88.11~100 mL-
Brine (Saturated NaCl solution)-~30 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~5 g-
C. Step-by-Step Protocol
  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(1-phenoxyethyl)-1H-pyrazole (1.00 g, 5 mmol) and anhydrous potassium carbonate (1.04 g, 7.5 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL) via syringe.

  • Stirring: Stir the suspension vigorously at room temperature for 30 minutes.

    • Scientist's Note: This pre-stirring step ensures the formation of the pyrazolate anion before the electrophile is introduced, which can improve reaction efficiency and minimize side reactions.

  • Electrophile Addition: Slowly add the alkyl halide (e.g., benzyl bromide, 0.64 mL, 5.5 mmol) dropwise to the stirring suspension.

  • Reaction: Continue stirring at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50°C) if the alkyl halide is less reactive.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 3:7 ethyl acetate/hexanes). The product will have a higher Rf value (less polar) than the starting pyrazole.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into a beaker containing cold deionized water (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 30 mL) to remove residual DMF, followed by brine (30 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated pyrazole derivative.

D. Expected Results and Characterization (for N-benzyl derivative)
  • Yield: 70-90%

  • Appearance: Typically a colorless oil or a white solid.

  • ¹H NMR: The broad N-H signal will be absent. New signals corresponding to the introduced alkyl group will be present. For the benzyl derivative, expect a singlet for the benzylic CH₂ protons around δ 5.3-5.5 ppm and aromatic signals for the new phenyl ring.

  • Mass Spec (ESI+): Calculated for C₁₈H₁₈N₂O [M+H]⁺: 291.15. Found: 291.2.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. European Journal of Chemistry. [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]

  • Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. International Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during formulation development. Our goal is to provide you with the scientific rationale behind formulation strategies and to offer practical, actionable solutions to ensure the integrity and shelf-life of your product.

Introduction: Understanding the Stability Landscape

1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone is a molecule with several functional groups that can be susceptible to degradation under various environmental conditions. Proactively addressing these potential liabilities is key to developing a robust and stable formulation. The primary areas of concern for this molecule are susceptibility to hydrolysis, oxidation, and photodegradation. This guide will walk you through troubleshooting common issues and provide robust methodologies for assessing and improving the stability of your formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address specific problems you may be encountering in the lab. Each question is followed by a detailed explanation of the underlying chemical principles and a step-by-step guide to resolving the issue.

FAQ 1: Degradation in Aqueous Formulations

Question: I'm observing a significant loss of potency and the appearance of new peaks in my HPLC analysis when formulating 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone in an aqueous vehicle. What is the likely cause?

Answer:

The most probable cause of degradation in aqueous media is hydrolysis . Your molecule has two primary sites that are susceptible to hydrolysis: the phenoxyethyl ether linkage and the N-acetyl group on the pyrazole ring.

  • Ether Hydrolysis: The phenoxyethyl ether linkage can be cleaved, particularly under acidic conditions, to yield phenol and the corresponding pyrazole-ethanol derivative. While generally more stable than esters, ether linkages can still undergo slow hydrolysis.[1]

  • N-Acetyl Hydrolysis: The amide bond of the N-acetyl group can also be hydrolyzed, especially in the presence of strong acids or bases, to yield acetic acid and the deacetylated pyrazole core.

The rate of hydrolysis is highly dependent on the pH of your formulation.[2]

Troubleshooting Steps:

  • pH Profiling: Conduct a pH-rate profile study to determine the pH of maximum stability. Prepare your formulation across a range of pH values (e.g., pH 3 to 9) using appropriate buffers and monitor the degradation over time.

  • Formulation Adjustment: Once the optimal pH is identified, buffer your formulation to maintain this pH. For many compounds, a slightly acidic to neutral pH (around 5-7) offers the best stability against hydrolysis.[3]

  • Minimize Water Activity: If possible for your dosage form, reduce the water activity. This can be achieved by:

    • For solid dosage forms, using excipients with low water activity or those that act as moisture scavengers.[4][5][6][[“]][8]

    • For liquid formulations, consider co-solvents to reduce the concentration of free water.

  • Complexation: In some cases, complexation with agents like cyclodextrins can shield the labile functional groups from the aqueous environment, thereby reducing the rate of hydrolysis.[9]

FAQ 2: Discoloration and Purity Loss on Storage

Question: My solid formulation of 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone is showing discoloration (e.g., turning yellow or brown) and a loss of purity over time, even when protected from moisture. What could be happening?

Answer:

Discoloration and purity loss in solid-state formulations, when hydrolysis is controlled, often point towards oxidative degradation or photodegradation .

  • Oxidation: The pyrazole ring, while relatively stable, can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides.[10][11] The presence of trace amounts of peroxides in excipients or exposure to atmospheric oxygen can initiate these reactions.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to induce photochemical reactions. Pyrazole derivatives can undergo rearrangements or degradation upon irradiation.[12][13][14]

Troubleshooting Steps:

  • Inert Atmosphere: During manufacturing, blanket the formulation with an inert gas like nitrogen or argon to displace oxygen.

  • Antioxidants: Incorporate a suitable antioxidant into your formulation. The choice of antioxidant will depend on the nature of your formulation (aqueous vs. non-aqueous) and the potential degradation pathway. Common examples include:

    • For aqueous systems: Ascorbic acid.

    • For lipid-based or solid systems: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA).

    • Chelating Agents: EDTA can be added to chelate metal ions that can catalyze oxidative reactions.[15]

  • Excipient Screening: Screen your excipients for peroxide content. Some common excipients can contain reactive peroxides as impurities.

  • Photostability Testing: Conduct forced degradation studies under controlled light exposure (as per ICH Q1B guidelines) to confirm light sensitivity.

  • Protective Packaging: If the compound is found to be light-sensitive, use amber vials, opaque containers, or blister packs with light-blocking materials for final packaging.

FAQ 3: Choosing the Right Excipients

Question: What are the key considerations when selecting excipients for a stable formulation of 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone?

Answer:

Judicious excipient selection is critical to the stability of your formulation. The primary goals are to ensure compatibility and to protect the active pharmaceutical ingredient (API) from environmental stressors.

Key Considerations:

  • Moisture Content and Water Activity: For solid dosage forms, select excipients with low intrinsic moisture content and low water activity (a_w). Examples include certain grades of mannitol, microcrystalline cellulose, and anhydrous lactose.[5]

  • API-Excipient Compatibility: Conduct formal compatibility studies by mixing the API with individual excipients at a relevant ratio (e.g., 1:1 or as in the final formulation), exposing them to accelerated stability conditions (e.g., 40°C/75% RH), and analyzing for degradation.

  • Absence of Reactive Impurities: Be aware of potential reactive impurities in excipients, such as peroxides in povidone or aldehydes in lactose, which can initiate degradation.

  • pH Modification: Some excipients can alter the micro-pH of the formulation. Ensure that the chosen excipients do not shift the pH to a range where the API is unstable.

Recommended Excipient Classes for Moisture-Sensitive Drugs:

Excipient ClassExamplesRationale
Fillers/Diluents Mannitol (e.g., PEARLITOL®), Anhydrous Lactose, Microcrystalline Cellulose (e.g., MICROCEL®)Low hygroscopicity and water activity.[5]
Binders Povidone (low peroxide grades), CopovidoneEffective binders, but require screening for reactive impurities.
Disintegrants Crospovidone, Croscarmellose SodiumEffective at low concentrations, minimizing their impact on overall formulation hygroscopicity.
Lubricants Magnesium Stearate, Sodium Stearyl FumarateUsed at low levels (typically <1%), but ensure compatibility.
Moisture Scavengers Colloidal Silicon Dioxide, Co-processed excipients (e.g., PEARLITOL® ProTec)Can adsorb excess moisture within the formulation, protecting the API.[5]

Experimental Protocols and Methodologies

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation pathways and to develop a stability-indicating analytical method.

Objective: To investigate the intrinsic stability of 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of the API in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 6, 12, and 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 6, 12, and 24 hours.

    • Neutral Hydrolysis: Water at 60°C for 2, 6, 12, and 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 6, 12, and 24 hours.

    • Thermal Degradation: Store the solid API at 105°C for 24 hours.

    • Photodegradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage degradation of the API.

    • Assess the peak purity of the API peak to ensure no co-eluting degradants.

    • Perform a mass balance calculation to account for the loss of the parent compound and the formation of degradation products.[16]

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop and validate a reverse-phase HPLC method capable of separating 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone from its potential degradation products and process-related impurities.

Typical Starting Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute all components, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by UV-Vis scan (e.g., 254 nm)
Injection Volume 10 µL

Method Validation (as per ICH Q2(R1)):

The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[17][18][19]

Visualizations

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation API 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone Deg1 Phenol + Pyrazole-ethanol derivative API->Deg1 Acidic/Basic conditions (Ether Cleavage) Deg2 Deacetylated Pyrazole + Acetic Acid API->Deg2 Acidic/Basic conditions (Amide Cleavage) Deg3 N-Oxides API->Deg3 Oxidizing agents (e.g., H₂O₂) Deg4 Ring-Opened Products API->Deg4 Strong Oxidants Deg5 Isomers / Rearrangement Products API->Deg5 UV/Vis Light

Caption: Potential degradation pathways for the target molecule.

Experimental Workflow for Stability Enhancement

G cluster_formulation Formulation Optimization start Stability Issue Identified forced_deg Conduct Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) start->forced_deg method_dev Develop Stability-Indicating RP-HPLC Method forced_deg->method_dev identify Identify Degradation Pathway (e.g., Hydrolysis, Oxidation) method_dev->identify ph_opt pH Optimization / Buffering identify->ph_opt If Hydrolysis excipient_sel Excipient Selection (Low a_w, Compatibility) identify->excipient_sel If Moisture-Mediated antioxidant Add Antioxidant / Chelator identify->antioxidant If Oxidation packaging Select Protective Packaging identify->packaging If Photodegradation final_stability Conduct Long-Term Stability Study (ICH) ph_opt->final_stability excipient_sel->final_stability antioxidant->final_stability packaging->final_stability

Caption: Workflow for troubleshooting and enhancing formulation stability.

References

  • Ng, L., Ung Ling, J. K., & Hadinoto, K. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics.
  • Roquette. (n.d.). Low Moisture Excipients for Moisture-Sensitive APIs. Retrieved from [Link]

  • Heng, V. N., et al. (2021). Excipient Selection in Oral Solid Dosage Formulations Containing Moisture Sensitive Drugs.
  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds.
  • Heng, V. N., et al. (2020). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. Molecular Pharmaceutics.
  • Gharbia, S. E., et al. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry.
  • Bao, W., et al. (2021).
  • Nechaev, A. A., et al. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules.
  • Kumar, S., et al. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Dakenchem. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Al-Ostath, A. A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Symonds, C., et al. (2019). Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. ChemRxiv.
  • Dakenchem. (2024). Three types of hydrolysis and ways to prevent hydrolysis.
  • Silva, V. L. M., et al. (2018). Current progress on antioxidants incorporating the pyrazole core. European Journal of Medicinal Chemistry.
  • El-Gohary, A. R., & El-Sayed, S. A. (2021). Degradation of Synthetic Reactive Pyrazole-133 Dye By Using An Advanced Oxidation Process Assisted By Gamma Radiations.
  • Arora, M., & Rudresh, H. M. (2023). SYNTHESIS, CHARACTERIZATION, AND ANTIOXIDANT ACTIVITY OF NEW PYRAZOLES. International Journal of Pharmaceutical Sciences and Research.
  • Symonds, C., et al. (2019). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics.
  • Hoyt, S. B., et al. (2017). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society.
  • Gáspár, A., et al. (2018).
  • Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • Kumar, A., et al. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Wang, Y., et al. (2020).
  • D'Auria, M., & Racioppi, R. (2019). Photochemical transformation of a pyrazole derivative into imidazoles.
  • Quora. (2017). How to prevent hydrolysis in a drug.
  • Symonds, C., et al. (2019). Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. ChemRxiv.
  • Al-Ghorbani, M., et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ResearchGate. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?.
  • Al-Azzawi, A. M. J., & Al-Rubaie, A. F. (2022). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Journal of Physics: Conference Series.
  • Al-Mokhtar, M. A., et al. (2023). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. Molecules.
  • Ghorbani-Vaghei, R., & Malaeke, A. (2016). SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Kumar, A., et al. (2018). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. Journal of Chemical and Pharmaceutical Research.
  • Bhole, R., et al. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. Palestinian Medical and Pharmaceutical Journal.
  • Primas, N., et al. (2020).
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Zaidan, U. H., et al. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Journal of Applied Pharmaceutical Science.
  • Wen, Y., et al. (2018). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Central Science.
  • Primas, N., et al. (2020).
  • Osanai, S., et al. (2007). Stability of sucrose fatty acid esters under acidic and basic conditions. Journal of Oleo Science.
  • Beata, Z. P., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. The Scientific World Journal.
  • Jasti, B. R., et al. (2009). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. Molecular Pharmaceutics.
  • Dalton Transactions. (n.d.). Defective acidic 2D COF-based catalysts for boosting the performance of polyoxymethylene diethyl ether synthesis under mild conditions.

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An erroneous structural assignment can lead to misinterpreted biological activity, flawed structure-activity relationships (SAR), and the costly pursuit of non-viable lead candidates. This guide presents a comprehensive, multi-technique workflow for the rigorous structural validation of the novel pyrazole derivative, 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone.

Our approach is rooted in the principle of orthogonal verification, where disparate analytical techniques provide complementary pieces of evidence that must converge on a single, consistent structure. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and illustrating how each data point serves to either corroborate our proposed structure or refute plausible alternatives.

The Analytical Gauntlet: An Orthogonal Workflow

The validation process is not a linear path but a logical, self-reinforcing loop. Each step provides critical data that informs the next, building an unshakeable foundation of evidence.

G cluster_0 Initial Confirmation cluster_1 Core Structural Framework HRMS High-Resolution Mass Spectrometry (HRMS) Confirms Elemental Formula IR Infrared (IR) Spectroscopy Identifies Key Functional Groups HRMS->IR Formula Consistent? NMR_1D 1D NMR (¹H, ¹³C) Maps Proton & Carbon Environments IR->NMR_1D Functional Groups Match? NMR_2D 2D NMR (COSY, HSQC, HMBC) Establishes Atom Connectivity NMR_1D->NMR_2D Assign Signals Conclusion Unambiguous Structure Confirmed NMR_2D->Conclusion Connectivity Confirmed G cluster_0 Key HMBC Correlations H1 H1 (2.65 ppm) C2 C2 (170.0 ppm) H1->C2 ²J C3 C3 (142.0 ppm) H3 H3 (8.10 ppm) C5 C5 (150.5 ppm) H3->C5 ²J H6 H6 (5.80 ppm) H6->C5 ²J C8 C8 (157.0 ppm) H6->C8 ³J (through Oxygen)

Caption: Key HMBC correlations confirming the molecular backbone.

  • COSY: Confirms the coupling between H4/H3 on the pyrazole ring and H6/H7 in the ethyl fragment.

  • HSQC: Directly links each proton signal to its attached carbon (e.g., H1 to C1, H4 to C4, H6 to C6, etc.).

  • HMBC (The Decisive Experiment): This experiment connects the fragments.

    • Acetyl to Pyrazole: A crucial correlation is observed from the acetyl protons (H1) to the pyrazole carbon C3. This confirms the N-acetyl group is attached to the pyrazole ring.

    • Phenoxyethyl to Pyrazole: A correlation from the methine proton (H6) to the pyrazole carbon C5 definitively establishes the phenoxyethyl group's position at C5.

    • Regiochemistry Confirmation: The most important task is to differentiate the target 1,5-disubstituted isomer from the potential 1,3-disubstituted isomer. In our target molecule, we observe a clear HMBC correlation from the downfield pyrazole proton (H3) to the substituted carbon C5. In the alternative 1,3-isomer, this proton would be H5, and it would show a correlation to the substituted C3. This single, unambiguous correlation is the linchpin of our structural proof.

Conclusion: A Self-Validating System

By employing an orthogonal suite of analytical techniques, we have constructed a self-validating case for the structure of 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone.

  • HRMS established the correct elemental formula (C₁₃H₁₄N₂O₂).

  • IR Spectroscopy confirmed the presence of the required ketone and ether functional groups.

  • 1D and 2D NMR Spectroscopy assembled these pieces into a single, unambiguous structure, crucially differentiating it from its most likely regioisomer.

Each piece of data is consistent with the others, leaving no room for ambiguity. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a solid foundation for any subsequent research or development efforts.

References

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen. [Link]

  • Silva, M. M. C., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • American Chemical Society. (2023). The Journal of Organic Chemistry - Author Guidelines. [Link]

  • Imperial College London. Standard Operating Procedure (SOP) Title: NMR Sample Preparation. [Link]

  • University of Ottawa. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • A-Level Chemistry. High Resolution Mass Spectrometry (HRMS). [Link]

  • Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Reusch, W. (2013). Infrared Spectroscopy. Michigan State University. [Link]

  • Hoye, T. R., et al. (2007). A Practical Guide to Modern NMR for Organic Chemists. Nature Protocols, 2(10), 2449-2496. [Link]

  • Elguero, J., et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. Magnetic Resonance in Chemistry, 36(S1), S103-S111. [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 14-21. [Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。